![molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4](/img/structure/B12906763.png)
Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a fused imidazole and quinazoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline typically involves the reaction of 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone, induced by a low-valent titanium reagent (TiCl4/Zn) . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the dihydropyrimidine ring being a key intermediate in the process.
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The use of scalable reagents and optimization of reaction conditions are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline has been explored for its applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Chloro-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazolin-5-one: This compound shares a similar core structure but includes a chloro substituent, which can influence its chemical properties and biological activity.
2,3,5,6-Tetrahydroimidazo[2,1-b]thiazoles: These compounds have a similar imidazole ring but differ in the fused ring system, leading to different chemical and biological properties.
Uniqueness
5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
673475-80-4 |
|---|---|
Molekularformel |
C24H21N3 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3 |
InChI-Schlüssel |
YCFSEUXVXNKFBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
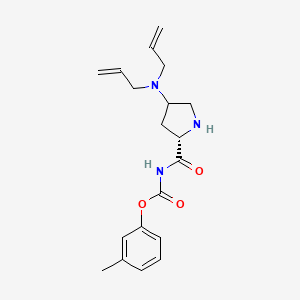
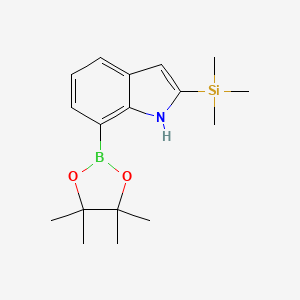
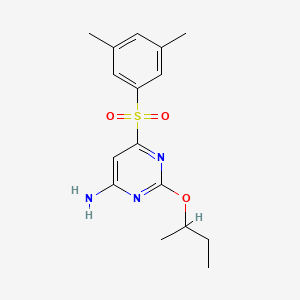
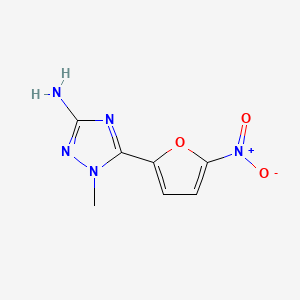
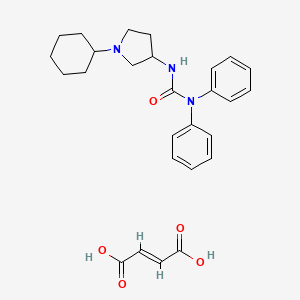

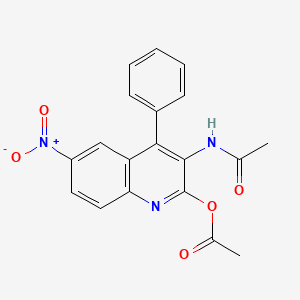
![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)

![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
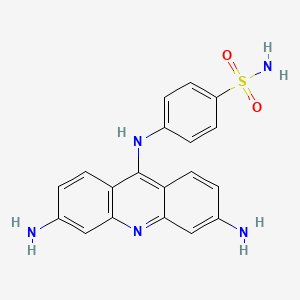
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
